NS5A-IN-3 -

NS5A-IN-3

Catalog Number: EVT-15279423
CAS Number:
Molecular Formula: C44H44N6O8
Molecular Weight: 784.9 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

NS5A-IN-3 is a compound that functions as an inhibitor of the nonstructural protein 5A (NS5A) of the Hepatitis C virus (HCV). This protein plays a critical role in the viral life cycle, particularly in RNA replication and virion assembly. The development of NS5A inhibitors, including NS5A-IN-3, represents a significant advancement in the treatment of HCV, offering potential for high cure rates when used in combination with other antiviral agents.

Source

The compound NS5A-IN-3 is derived from research focused on HCV nonstructural proteins, particularly NS5A. This protein has been identified as a crucial target for antiviral therapy due to its involvement in various stages of the viral replication process. Studies have demonstrated that NS5A inhibitors can effectively disrupt these processes, leading to reduced viral loads in infected individuals .

Classification

NS5A-IN-3 is classified as an antiviral agent specifically targeting HCV. It belongs to a broader class of compounds known as NS5A inhibitors, which have been shown to possess dual mechanisms of action: inhibiting viral RNA synthesis and disrupting the assembly of new virions .

Synthesis Analysis

Methods

The synthesis of NS5A-IN-3 typically involves several organic chemistry techniques, including:

  • Stepwise Synthesis: This method allows for the controlled formation of complex molecules through sequential reactions.
  • Reagent Selection: Specific reagents are chosen based on their ability to facilitate desired reactions without producing unwanted byproducts.

Technical Details

While specific synthetic pathways for NS5A-IN-3 may vary, common methodologies include:

  1. Formation of Key Intermediates: Utilizing coupling reactions to build the core structure of the compound.
  2. Purification Techniques: Employing chromatography methods to isolate and purify the final product from reaction mixtures.
Molecular Structure Analysis

Structure

The molecular structure of NS5A-IN-3 is characterized by a unique arrangement of functional groups that interact specifically with the NS5A protein. The compound's design aims to optimize binding affinity and inhibit the protein's function effectively.

Data

Molecular modeling studies suggest that NS5A-IN-3 forms strong interactions with critical residues in the active site of the NS5A protein, enhancing its inhibitory potential. The precise three-dimensional structure can be elucidated through techniques such as X-ray crystallography or nuclear magnetic resonance spectroscopy.

Chemical Reactions Analysis

Reactions

NS5A-IN-3 undergoes various chemical reactions during its synthesis and when interacting with biological systems:

  1. Nucleophilic Attacks: Key reactions involve nucleophilic attack mechanisms that form covalent bonds with target sites on the NS5A protein.
  2. Hydrolysis: In biological environments, hydrolytic reactions may occur, affecting the stability and efficacy of the compound.

Technical Details

The kinetics of these reactions are influenced by factors such as pH, temperature, and the presence of other cellular components. Understanding these parameters is crucial for optimizing therapeutic applications.

Mechanism of Action

Process

The mechanism by which NS5A-IN-3 exerts its antiviral effects involves:

  1. Binding to NS5A: The compound binds to specific sites on the NS5A protein, inhibiting its function.
  2. Disruption of Viral Replication: By interfering with RNA replication and virion assembly, NS5A-IN-3 effectively reduces viral load in infected cells.

Data

Experimental data demonstrate that treatment with NS5A inhibitors leads to significant reductions in HCV replication rates and improved outcomes in clinical settings .

Physical and Chemical Properties Analysis

Physical Properties

NS5A-IN-3 exhibits specific physical properties that influence its behavior in biological systems:

  • Solubility: The compound's solubility in various solvents affects its bioavailability.
  • Stability: Chemical stability under physiological conditions is crucial for maintaining efficacy.

Chemical Properties

Key chemical properties include:

  • Molecular Weight: Influences pharmacokinetics and dynamics.
  • pKa Values: Determine ionization states at physiological pH levels, impacting absorption and distribution.

Relevant studies provide insights into these properties, guiding formulation strategies for optimal delivery .

Applications

Scientific Uses

NS5A-IN-3 has significant applications in both clinical and research settings:

  1. Antiviral Therapy: Used as part of combination therapies for treating HCV infections.
  2. Research Tool: Serves as a valuable tool in studying HCV biology and developing new antiviral strategies.

Ongoing clinical trials continue to evaluate its effectiveness and safety profiles, contributing to advancements in hepatitis C treatment regimens .

Introduction to HCV NS5A as a Therapeutic Target

Role of NS5A in the Hepatitis C Virus Replication Cycle

NS5A is a multifunctional phosphoprotein essential throughout the HCV lifecycle, characterized by a modular domain architecture and complex post-translational modifications:

  • Domain Organization and Membrane Association: NS5A consists of three domains connected by low-complexity sequences (LCSI and LCSII). Domain I (residues 1-213) contains a zinc-binding motif and forms a symmetrical "claw-like" dimer capable of RNA binding. An N-terminal amphipathic α-helix anchors NS5A to endoplasmic reticulum-derived membranes, facilitating its incorporation into the membranous web—the site of viral replication [2] [4] [9]. Domain II (residues 250-342) participates in RNA replication through interactions with viral polymerase NS5B and host factors, while Domain III (residues 356-447) is essential for virion assembly via lipid droplet association [2] [6].

  • Phosphorylation Dynamics: NS5A exists in basally phosphorylated (p56) and hyperphosphorylated (p58) forms, governed by hierarchical phosphorylation events. Serine 225 (S225) in LCSI acts as a "priming" phosphorylation site, initiating a cascade involving S232, S235, and S238. Super-resolution microscopy reveals S225-phosphorylated NS5A localized to the periphery of replication complexes near lipid droplets. Phosphoablation at S225 (S225A mutant) collapses these structures into large aggregates, disrupts host protein interactions (e.g., VAP-A, Bin1), and reduces replication 10-fold, underscoring S225's architectural role [3] [6].

  • Multifunctional Roles:

  • Replication: NS5A dimerization creates a "basic railway" for RNA sliding and recruits phosphatidylinositol 4-kinase IIIα (PI4KIIIα) to enrich phosphatidylinositol 4-phosphate (PI4P) lipids within the membranous web, establishing a replication-friendly microenvironment [9] [6].
  • Assembly: Domain III mediates core protein binding on lipid droplets, bridging replication and virion assembly. Phosphorylation at S457 by casein kinase II regulates infectious particle production [2] [4].
  • Host Interactions: The interferon sensitivity-determining region (ISDR; residues 237-276) modulates interferon response efficacy. NS5A also induces autophagy to degrade host factors like HNF-1α and DGAT1, promoting viral persistence [6] [9].

Table 1: Functional Domains of HCV NS5A

Domain/RegionResiduesKey FeaturesFunctions
Amphipathic Helix1-30Membrane anchorER localization
Domain I36-213Zinc-binding, dimerizationRNA binding, replicase assembly
LCSI214-250Serine-rich, phosphorylation sitesReplication regulation
Domain II250-342Disordered, cyclophilin-bindingRNA replication
LCSII343-356Proline-richVirion assembly
Domain III356-447DisorderedLipid droplet association, virion assembly

Table 2: Key Phosphorylation Sites in NS5A

ResidueKinaseFunctional Consequence
Ser225UnknownPriming phosphorylation; regulates replicase architecture
Ser232UnknownHierarchical phosphorylation step
Ser235UnknownHierarchical phosphorylation step
Ser457CKIIEssential for virion assembly

Evolution of NS5A-Targeted Direct-Acting Antivirals (DAAs)

The development of NS5A inhibitors exemplifies structure-guided drug discovery, progressing from serendipitous screening hits to pangenotypic therapeutics:

  • First-Generation Inhibitors: The iminothiazolidinone BMS-858 was identified in a 2006 replicon screen (EC₅₀ = 0.57 μM). Resistance mapping revealed the Y93H substitution in NS5A, validating NS5A as a druggable target. Symmetrical dimerization of the core structure dramatically improved potency, leading to daclatasvir (BMS-790052)—the first NS5A inhibitor with picomolar efficacy (genotype 1b EC₅₀ = 9 pM). Daclatasvir demonstrated clinical proof-of-concept in 2010 when a single 100 mg dose reduced viral load by 3.3 log₁₀ in genotype 1b patients [5] [9].

  • Structural Optimization: NS5A inhibitors share a bis-imidazole proline core with symmetrical appendages. Ledipasvir introduced asymmetry (methyl substituent) to enhance pharmacokinetics. Pibrentasvir incorporated macrocyclic constraints to improve resistance profiles. Key optimizations included:

  • Rigid central cores (e.g., fluorene in daclatasvir) to stabilize dimer interactions
  • Amino acid configurations (L-proline critical for potency)
  • Modulation of lipophilicity for cellular penetration and plasma half-life extension [9] [4].

  • Pangenotypic Expansion: Early NS5A inhibitors exhibited variable potency across genotypes. Velpatasvir and pibrentasvir achieved broad coverage through flexible moieties accommodating genotype-specific NS5A conformations. For example, velpatasvir inhibits genotypes 1-6 with EC₅₀ values spanning 0.014–0.62 nM, addressing limitations like the natural polymorphism M31 in genotype 3 that confers resistance to earlier inhibitors [7] [9].

Table 3: Evolution of Key NS5A Inhibitors

CompoundKey Structural FeaturesPotency Range (EC₅₀, pM)Clinical Impact
DaclatasvirSymmetrical bis-biphenylimidazole9 (GT1b) - 146,000 (GT3a)First NS5A inhibitor with clinical validation
LedipasvirAsymmetrical methyl substituent34 (GT1a) - 210,000 (GT3a)Fixed-dose combination with sofosbuvir (Harvoni®)
VelpatasvirSulphonyl carbamate linker14 (GT1a) - 620 (GT3a)First pangenotypic NS5A inhibitor (Epclusa®)
PibrentasvirMacrocyclic constraints1.3–110 across GT1-6High barrier to resistance (Mavyret®)

Rationale for Targeting NS5A in HCV Therapy

Targeting NS5A offers distinct pharmacological advantages but also presents unique challenges:

  • Mechanistic Advantages:
  • Multifunctional Inhibition: NS5A inhibitors disrupt both RNA replication and virion assembly. At replication complexes, they block PI4KIIIα recruitment and PI4P synthesis, collapsing the membranous web. During assembly, they mislocalize core-NS5A complexes from lipid droplets, yielding non-infectious particles [3] [9].
  • Exceptional Potency: Picomolar EC₅₀ values (e.g., daclatasvir at 9 pM against GT1b) stem from cooperative disruption of NS5A higher-order oligomers. A single inhibitor molecule can destabilize multiple NS5A dimers within the replicase complex [5] [9].
  • Synergistic Combinations: NS5A inhibitors exhibit additive/synergistic effects with NS3/4A protease inhibitors (e.g., grazoprevir) and NS5B polymerase inhibitors (e.g., sofosbuvir). This synergy enables interferon-free regimens with >90% cure rates [5] [8].

  • Resistance Challenges:

  • Low Genetic Barrier: Single amino acid substitutions in NS5A Domain I (e.g., Y93H in GT1b, M28T/Q30R in GT1a) confer high-level resistance (up to 20,000-fold EC₅₀ increase). Polymorphisms like L31M in GT3 naturally reduce inhibitor susceptibility [7] [1].
  • Persistence of Resistance-Associated Substitutions (RASs): Unlike protease inhibitor RASs that decay rapidly post-treatment, NS5A RASs remain detectable for years due to high replicative fitness. Baseline Y93H prevalence in GT1b reaches 8–16%, necessitating resistance testing for elbasvir/grazoprevir regimens [7] [9].
  • Cross-Resistance: First-generation inhibitors share overlapping resistance profiles. Pibrentasvir overcomes this by maintaining potency against common RASs (e.g., GT1a Q30E EC₅₀ = 0.2 nM vs. 150 nM for daclatasvir) [7] [9].

Table 4: Clinically Relevant Resistance-Associated Substitutions (RASs) in NS5A

GenotypeHigh-Impact RASsFold-Change vs. WildtypePrevalence in Treatment-Naïve (%)
1aM28T, Q30R/H, L31M/V, Y93C/H/N10–20,0005–15
1bL31V, Y93H5–1008–16
3A30K, L31V, Y93H10–1,00020–35

Chemical Characterization of NS5A-IN-3

NS5A-IN-3 (PubChem CID: 163321920) represents a preclinical NS5A inhibitor scaffold with the molecular formula C₄₄H₄₄N₆O₈. Its structure features:

  • Symmetrical Dimeric Architecture: Central fluorene core linked to bis-imidazole units, reminiscent of daclatasvir's pharmacophore. This design stabilizes NS5A dimer interactions [9] [10].
  • Amino Acid Linkages: L-proline moieties optimize binding to Domain I, as D-configuration analogues show markedly reduced potency [9].
  • Chemical Space: Molecular weight (~784 Da) and lipophilicity align with cell-permeable NS5A inhibitors. Pending published data on synthesis, replicon potency, or resistance profiles would further characterize this entity [10].

Mechanism of Action: Disruption of NS5A Function

NS5A inhibitors employ a multimodal mechanism to cripple HCV proliferation:

  • Replicase Complex Disruption: Inhibitors bind Domain I with 1:1 stoichiometry per monomer, locking NS5A in an inactive conformation. Super-resolution microscopy shows treatment collapsing punctate replication complexes into large malformed aggregates, mirroring the S225A phosphoablatant phenotype [3] [9].
  • Hierarchical Phosphorylation Interference: Inhibitors like daclatasvir reduce NS5A hyperphosphorylation at S225 and downstream sites (S232/S235), disrupting interactions with host factors like VAP-A and cyclophilins essential for replicase function [3] [6].
  • Virion Assembly Sabotage: By displacing NS5A from lipid droplets, inhibitors prevent core protein recruitment, yielding non-infectious particles lacking RNA cores [2] [4].

Resistance Mechanisms and Clinical Implications

Resistance to NS5A inhibitors arises rapidly under monotherapy pressure via:

  • Domain I Substitutions: Key residues (e.g., Y93, L31) map to inhibitor-binding pockets. Y93H in GT1b introduces a steric clash with daclatasvir's fluorene core, reducing binding affinity >10,000-fold [5] [7].
  • Compound RASs: Dual substitutions (e.g., L31V+Y93H) confer extreme resistance. Deep sequencing detects pre-existing RASs in 5–35% of treatment-naïve patients, varying by genotype/subtype [7] [1].
  • Clinical Mitigation Strategies:
  • Combination Therapy: NS5A inhibitors are paired with complementary DAAs (e.g., sofosbuvir) to suppress resistance.
  • Next-Generation Inhibitors: Pibrentasvir retains efficacy against common RASs through optimized interactions with Domain I.
  • Baseline RAS Testing: Recommended for elbasvir/grazoprevir in GT1a patients; identifies candidates for extended therapy or ribavirin add-on [7] [8].

Properties

Product Name

NS5A-IN-3

IUPAC Name

methyl N-[(1R)-2-[(2S)-2-[[3-[2-[3-[[(2S)-1-[(2R)-2-(methoxycarbonylamino)-2-phenylacetyl]pyrrolidine-2-carbonyl]amino]phenyl]ethynyl]phenyl]carbamoyl]pyrrolidin-1-yl]-2-oxo-1-phenylethyl]carbamate

Molecular Formula

C44H44N6O8

Molecular Weight

784.9 g/mol

InChI

InChI=1S/C44H44N6O8/c1-57-43(55)47-37(31-15-5-3-6-16-31)41(53)49-25-11-21-35(49)39(51)45-33-19-9-13-29(27-33)23-24-30-14-10-20-34(28-30)46-40(52)36-22-12-26-50(36)42(54)38(48-44(56)58-2)32-17-7-4-8-18-32/h3-10,13-20,27-28,35-38H,11-12,21-22,25-26H2,1-2H3,(H,45,51)(H,46,52)(H,47,55)(H,48,56)/t35-,36-,37+,38+/m0/s1

InChI Key

DLGIPJILEDVCCU-CDBYGCFJSA-N

Canonical SMILES

COC(=O)NC(C1=CC=CC=C1)C(=O)N2CCCC2C(=O)NC3=CC=CC(=C3)C#CC4=CC(=CC=C4)NC(=O)C5CCCN5C(=O)C(C6=CC=CC=C6)NC(=O)OC

Isomeric SMILES

COC(=O)N[C@H](C1=CC=CC=C1)C(=O)N2CCC[C@H]2C(=O)NC3=CC=CC(=C3)C#CC4=CC(=CC=C4)NC(=O)[C@@H]5CCCN5C(=O)[C@@H](C6=CC=CC=C6)NC(=O)OC

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